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Introduction
Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, primarily known for

catalyzing the final, rate-limiting step of glycolysis.[1][2] In cancer cells, PKM2 is predominantly

expressed and plays a central role in metabolic reprogramming, shifting glucose metabolism

towards anabolic processes to support rapid cell proliferation.[3][4] This is partly achieved

through the regulation of its quaternary structure; PKM2 can exist as a highly active tetramer or

a less active dimer, with the dimeric form being prevalent in tumor cells.[5][6]

Beyond its canonical role in glycolysis, recent studies have unveiled a non-metabolic function

of PKM2 as a protein kinase.[3][7][8] In this capacity, PKM2 can phosphorylate various protein

substrates, thereby regulating signaling pathways involved in cell proliferation and gene

expression.[3][7] This protein kinase activity is not constitutive but is allosterically induced by a

specific metabolite: succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate (Saicar).
[7][8] Saicar, an intermediate of the de novo purine nucleotide biosynthesis pathway,

accumulates in cancer cells under metabolic stress, such as glucose deprivation.[7][9][10] The

binding of Saicar to the dimeric form of PKM2 triggers a conformational change that enables

the enzyme to utilize phosphoenolpyruvate (PEP) as a phosphate donor for protein

phosphorylation, a mechanism that directly links the cell's metabolic status to its proliferative

signaling.[7][11]
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This application note provides detailed protocols and quantitative data for utilizing Saicar to
investigate the protein kinase activity of PKM2, offering a valuable tool for cancer research and

therapeutic development.

Data Presentation
The interaction between Saicar and PKM2 has been quantitatively characterized, providing a

basis for designing and interpreting experiments.

Table 1: Binding Affinity and Activation Constants of Saicar for PKM2

Parameter PKM2 Form Condition Value Reference

EC50 Wild-Type
Pyruvate
Kinase
Activation

0.3 ± 0.1 mM [10]

EC50

Wild-Type,

Erk1/2-

phosphorylated

H3.1 T11 Kinase

Activity
12 µM [7]

KD Wild-Type
Direct Binding

(ITC)
300 ± 90 µM [5]

EC50
Dimeric Mutant

(G415R)

Pyruvate Kinase

Activation
60 ± 20 µM [5]

| KD | Dimeric Mutant (G415R) | Direct Binding (ITC) | 12 ± 3 µM |[5] |

Table 2: Effect of Saicar on PKM2-Mediated Kinase Activity

Parameter
Substrate/Conditio
n

Observation Reference

Erk1 Activation Recombinant Erk1
>150-fold increase
in activity

[7]

Catalytic Turnover

(kcat)

Pyruvate Kinase

Activity
2-3 fold increase [10]
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| Km for PEP | Pyruvate Kinase Activity | Decreased from ~2 mM to ~0.1 mM |[10] |

Signaling and Regulatory Pathways
The activation of PKM2's protein kinase function by Saicar is integrated into key cancer

signaling networks. The PKM2-Saicar complex phosphorylates and activates the MAPK

signaling protein Erk1, which in turn phosphorylates PKM2.[7] This phosphorylation sensitizes

PKM2 to Saicar binding, creating a positive feedback loop that sustains proliferative signaling.

[7]
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Saicar-PKM2 positive feedback loop with Erk1/2 signaling.

The allosteric regulation of PKM2 is complex, with different ligands favoring distinct structural

and functional states. While Fructose-1,6-bisphosphate (FBP) primarily activates the tetrameric

form's pyruvate kinase activity, Saicar uniquely induces the protein kinase activity of the

dimeric form.[5][7]
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Differential allosteric regulation of PKM2 by FBP and Saicar.

Experimental Protocols
Protocol 1: In Vitro PKM2 Protein Kinase Activity Assay
This protocol describes how to measure the Saicar-induced phosphorylation of a model

substrate, Histone H3, by recombinant PKM2.

Experimental Workflow
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1. Prepare Reaction Mix
(Buffer, rPKM2, Substrate)

2. Add Ligands
(Saicar, FBP, or Vehicle)

3. Initiate Reaction
(Add PEP)

4. Incubate
(e.g., 37°C for 5-30 min)

5. Quench Reaction
(Add SDS-PAGE Loading Buffer)

6. SDS-PAGE & Western Blot

7. Detection
(Use Phospho-Specific Antibody)

Click to download full resolution via product page

Workflow for the in vitro PKM2 protein kinase assay.

A. Materials and Reagents

Recombinant human PKM2 (rPKM2)

Recombinant Histone H3.1

Saicar (succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate)
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PEP (Phosphoenolpyruvate)

FBP (Fructose-1,6-bisphosphate) - as a control

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

SDS-PAGE gels and buffers

PVDF membrane

Primary Antibodies: Anti-phospho-Histone H3 (Threonine 11), Anti-PKM2, Anti-Total Histone

H3

HRP-conjugated secondary antibody

Chemiluminescence substrate

B. Procedure

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:

5 µL of 5x Kinase Assay Buffer

Recombinant PKM2 to a final concentration of 10 nM.

Recombinant Histone H3.1 to a final concentration of 2 µM.

Nuclease-free water to a volume of 20 µL.

Add the ligand. For the test condition, add Saicar to a final concentration of 0.5 mM. For

controls, add FBP (0.5 mM) or an equivalent volume of vehicle (e.g., water).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the kinase reaction by adding PEP to a final concentration of 0.1 mM.

Incubate the reaction at 37°C for a set time (e.g., 5-30 minutes). The optimal time should be

determined empirically.
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Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5

minutes.

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with the anti-phospho-H3 (T11) antibody to detect substrate

phosphorylation.

To ensure equal loading, the same membrane can be stripped and re-probed with antibodies

against total Histone H3 and PKM2.

Visualize the results using a chemiluminescence detection system. An increase in the

phospho-H3 signal in the presence of Saicar and PEP indicates PKM2 protein kinase

activity.[7]

Protocol 2: LDH-Coupled Pyruvate Kinase Activity Assay
This assay is used to measure the canonical pyruvate kinase activity of PKM2 and can

determine how Saicar affects this function. The assay couples the production of pyruvate to the

lactate dehydrogenase (LDH)-mediated oxidation of NADH, which is monitored as a decrease

in absorbance at 340 nm.[1][5]

A. Materials and Reagents

Recombinant human PKM2

Saicar

PEP (Phosphoenolpyruvate)

ADP (Adenosine diphosphate)

NADH (Nicotinamide adenine dinucleotide, reduced)

LDH (Lactate Dehydrogenase)

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 6.2 mM MgCl₂, 1 mM DTT
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96-well UV-transparent plate

Plate reader capable of measuring absorbance at 340 nm

B. Procedure

Prepare serial dilutions of Saicar in Assay Buffer.

In a 96-well plate, add rPKM2 (to a final concentration of ~5-10 nM) and the desired

concentration of Saicar to each well. Include a "no Saicar" control.

Incubate the plate at 37°C for 30 minutes to allow for ligand binding.

Prepare a "Substrate Mix" containing ADP (final concentration 2 mM), NADH (final

concentration 220 µM), and LDH (final concentration 5 units/mL) in Assay Buffer.

Add the Substrate Mix to each well.

Initiate the reaction by adding PEP to a final concentration of 150 µM.

Immediately place the plate in a pre-warmed (37°C) plate reader and measure the decrease

in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

The rate is proportional to the pyruvate kinase activity.

Plot the reaction rate against the Saicar concentration and fit the data to a dose-response

curve to determine the EC₅₀.[5][10]

Conclusion
The discovery of Saicar as an allosteric activator of PKM2's protein kinase activity has opened

new avenues for understanding the interplay between metabolism and cell signaling in cancer.

The protocols and data presented here provide a framework for researchers to investigate this

novel enzymatic function, explore its downstream consequences, and screen for novel

therapeutic agents that target this unique regulatory mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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